molecular formula C5H5FN2O2 B2997984 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1198437-08-9

4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2997984
CAS RN: 1198437-08-9
M. Wt: 144.105
InChI Key: VRFPXGKBXKLYQZ-UHFFFAOYSA-N
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Description

4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C5H5FN2O2 . It has a molecular weight of 144.11 .


Synthesis Analysis

The synthesis of pyrazoles involves several methods. One common method is the condensation of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions . Another method involves the use of dialkyl azodicarboxylates with substituted propargylamines . A more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5FN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) . This indicates the presence of a fluorine atom, a methyl group, and a carboxylic acid group attached to the pyrazole ring .

Scientific Research Applications

Synthesis of Fluorinated Pyrazoles

4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is utilized as a key intermediate in the synthesis of various fluorinated pyrazoles, which are significant for medicinal chemistry due to their potential biological activities. The development of synthetic strategies for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines, highlighting the compound's role in creating building blocks for further functionalization (Surmont et al., 2011).

Anticancer Potential

The compound is part of the structure of aurora kinase inhibitors, which show potential in treating cancer due to their ability to inhibit Aurora A. Such inhibitors, including derivatives of this compound, may be useful for developing new therapeutic agents against various cancers (ロバート ヘンリー,ジェームズ, 2006).

Versatile Building Blocks in Organic Chemistry

The efficient synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles from organofluorosilicon building blocks demonstrates the compound's versatility as a precursor in the creation of fluorinated pyrazoles. This method applies to various derivatives, including aromatic, aliphatic, and carbohydrate derivatives, showcasing the broad applicability of this compound in synthesizing regiospecific and fluorinated organic compounds (Bouillon et al., 2001).

Structural and Spectral Studies

Investigations into the structural and spectral properties of derivatives of pyrazole-3-carboxylic acid, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, offer insights into the molecular characteristics of these compounds. Such studies involve a combination of experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and density functional theory calculations. These investigations provide valuable information for understanding the chemical behavior and potential applications of this compound derivatives (Viveka et al., 2016).

Fluorination and Functionalization Reactions

The compound is also involved in various fluorination and functionalization reactions, demonstrating its utility in the synthesis of novel fluorinated compounds. Such reactions are pivotal for the development of new materials and pharmaceuticals, illustrating the compound's significance in organic synthesis and medicinal chemistry research (Bonacorso et al., 2015).

Safety and Hazards

The safety information for 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is the mitochondrial respiratory chain enzyme complex II , also known as succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, where it catalyzes the oxidation of succinate to fumarate and transfers the electrons to ubiquinone .

Mode of Action

The compound interacts with its target, SDH, by inhibiting its activity .

Biochemical Pathways

By inhibiting SDH, this compound disrupts the citric acid cycle and the electron transport chain, two key biochemical pathways in cellular respiration . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source .

Pharmacokinetics

These properties, along with factors such as its lipophilicity and protein binding, would influence its bioavailability .

Result of Action

The inhibition of SDH by this compound leads to a decrease in cellular ATP levels, which can have various effects at the molecular and cellular levels . For instance, it can lead to cell death in organisms that rely heavily on aerobic respiration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Similarly, the presence of other substances, such as food or drugs, can affect its metabolism and excretion .

properties

IUPAC Name

4-fluoro-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFPXGKBXKLYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 200 mL round-bottomed flask equipped with a reflux condenser and stir bar, were added 1-methyl-1H-pyrazole-3-carboxylic acid (1.5 g, 11.9 mmol), dry acetonitrile (60 mL), and Selectfluor® (12.6 g, 35.7 mmol). The reaction vessel was heated to 80° Celsius for 32 h. Additional Selectfluor® (8.5 g, 24.0 mmol) was added to the reaction mixture and it was stirred at 80° Celsius for 5 days. The reaction mixture was cooled to RT and the solids were removed by filtration. The filtrate was concentrated to dryness and subjected to FCC to yield crude title compound (330 mg, 13% yield). The impure material was then recrystallized from hot methanol to give the title compound as long yellow crystals. Additional title compound could be obtained from the mother liquor by filtration of the solid that forms upon concentration (11.53 g total combined yield, 70%). The crystallized title compound contained minor impurities, but was used in subsequent steps without further purification. Analytically pure title compound can be obtained by subjecting it to HPLC purification. MS (ESI): mass calcd. for C5H5FN2O2 144.03, m/z found 145.0 [M+H]+ (low intensity).
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